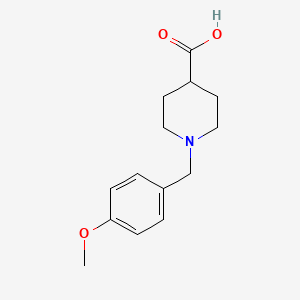

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAWCFNPIWERET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397984 | |

| Record name | 1-(4-methoxybenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-22-6 | |

| Record name | 1-(4-methoxybenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS 193538-22-6

An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS 193538-22-6): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a versatile heterocyclic building block pivotal in medicinal chemistry and drug development. The document elucidates the compound's structural features, physicochemical properties, and detailed spectroscopic profile. A primary focus is placed on its synthetic pathway, emphasizing the strategic role of the 4-methoxybenzyl (PMB) group as a stable yet readily cleavable nitrogen protecting group. This guide details a robust, step-by-step synthetic protocol and discusses the mechanistic rationale behind key procedural choices. Furthermore, it explores the compound's broad applications as a core scaffold in the synthesis of diverse therapeutic agents, including potent analgesics, enzyme inhibitors, and constrained peptidomimetics. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Piperidine Scaffold in Modern Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. The piperidine-4-carboxylic acid framework, in particular, serves as a valuable starting point for creating molecules with constrained conformations, a desirable trait for enhancing selectivity and reducing off-target effects.

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid combines this valuable core with a 4-methoxybenzyl (PMB) group attached to the piperidine nitrogen. The PMB group is not merely a substituent; it is a strategic choice. Renowned in organic synthesis as a robust protecting group, its presence offers stability across a wide range of reaction conditions while allowing for selective removal without disturbing other sensitive functionalities within a complex molecule.[1][2] This dual-functionality—as both a structural component and a protected intermediate—makes 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid a highly strategic asset in multi-step synthetic campaigns aimed at novel therapeutics.

Caption: Core components of the target molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and analysis.

Physicochemical Properties

The key properties of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid are summarized below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 193538-22-6 | - |

| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |

| Molecular Weight | 249.31 g/mol | Calculated |

| Appearance | Off-white to white crystalline powder | Typical |

| Melting Point | 172-176 °C (for HCl salt) | [3] |

| pKa (predicted) | ~4.5 (Carboxylic Acid), ~8.5 (Piperidine N) | Estimated |

| LogP (predicted) | 1.8 ± 0.5 | Estimated |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Typical |

Spectroscopic Analysis (Predicted)

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two distinct doublets are expected in the aromatic region (~6.8-7.3 ppm). The two protons ortho to the methoxy group will appear more upfield (A, ~6.8-6.9 ppm, J ≈ 8.5 Hz) due to the electron-donating effect, while the two protons meta to it will be further downfield (B, ~7.2-7.3 ppm, J ≈ 8.5 Hz).

-

Methoxy Protons: A sharp singlet at ~3.8 ppm (C) corresponding to the -OCH₃ group.

-

Benzyl Protons: A singlet at ~3.5 ppm (D) for the two benzylic protons (-CH₂-Ar).

-

Piperidine Protons: The piperidine ring protons will appear as a series of complex multiplets between ~1.5 and 3.0 ppm. The axial and equatorial protons on the same carbon will be distinct. The proton at the C4 position (E, -CH-COOH) will likely be a multiplet around ~2.3-2.5 ppm. The protons adjacent to the nitrogen (F) will be found in the ~2.0-2.9 ppm range.

-

Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is typically exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl will be the most downfield signal, typically >175 ppm.

-

Aromatic Carbons: Expect six signals. The carbon bearing the methoxy group will be at ~158-159 ppm. The quaternary carbon attached to the benzyl group will be around ~130 ppm. The other four aromatic carbons will fall in the ~114-131 ppm range.[4]

-

Methoxy Carbon: A signal around 55 ppm.

-

Benzyl Carbon: The benzylic -CH₂- carbon signal is expected around 62-63 ppm.[4]

-

Piperidine Carbons: The C4 carbon attached to the carboxyl group will be around 41-43 ppm. The C2/C6 carbons adjacent to the nitrogen will be in the ~53-54 ppm range, and the C3/C5 carbons will be further upfield at ~28-30 ppm.

-

Synthesis and Strategic Application

The synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is straightforward, relying on established synthetic transformations. The true expertise lies in understanding why this specific structure is assembled and how it can be strategically deconstructed in a larger synthetic context.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the primary synthetic route: N-alkylation. The target molecule can be disconnected at the piperidine nitrogen-benzyl carbon bond, leading back to two commercially available starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and 4-methoxybenzyl chloride.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: N-Alkylation

This protocol describes a reliable method for the synthesis of the title compound. The choice of a mild inorganic base and a polar aprotic solvent is key to preventing side reactions and ensuring a high yield.

Objective: To synthesize 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid via N-alkylation.

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

4-Methoxybenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed (approx. 0.2 M concentration).

-

Reagent Addition: Add 4-methoxybenzyl chloride (1.1 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary to yield the pure product.

The Strategic Role of the N-PMB Group

The 4-methoxybenzyl (PMB) group is a cornerstone of protecting group strategy.[1] Its utility stems from its stability to a wide array of reagents (e.g., nucleophiles, bases, mild acids, many reducing agents) and its unique deprotection pathways, which provide orthogonality in complex syntheses.[2][7][8]

-

Oxidative Cleavage: The PMB group can be selectively removed in the presence of other acid-labile or hydrogenolysis-sensitive groups using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] The electron-donating methoxy group facilitates this oxidation.

-

Acidic Cleavage: Strong acids, such as neat trifluoroacetic acid (TFA), can also cleave the PMB group to release the free secondary amine.[7][8] This method is harsher but effective when other functional groups are compatible.

This strategic flexibility allows a synthetic chemist to unmask the piperidine nitrogen at a desired point in a synthesis, enabling further functionalization.

Caption: Synthetic and strategic deprotection workflow.

Applications in Medicinal Chemistry

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate for constructing them. Its structure is a recurring motif in compounds targeting the central nervous system and other disease areas.

-

Intermediates for Opioid Analgesics: The N-benzylpiperidine scaffold is central to the structure of potent fentanyl-class analgesics. While the target compound itself uses a methoxybenzyl group, related N-benzyl-4-substituted piperidines are key precursors in the synthesis of drugs like remifentanil.[9][10] The carboxylic acid provides a handle for further elaboration.

-

Scaffolds for Enzyme Inhibitors: Piperidine derivatives are widely used as scaffolds for enzyme inhibitors. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which can be synthesized from a related piperidine-4-carboxylic acid intermediate, have been identified as potent human Carbonic Anhydrase (hCA) inhibitors.[11][12][13] These enzymes are targets for treating glaucoma, edema, and certain cancers.

-

Constrained Amino Acid Surrogates: In peptide chemistry, incorporating rigid structural elements can pre-organize a peptide into a specific conformation, enhancing its binding affinity and metabolic stability. 4-aminopiperidine-4-carboxylic acid derivatives, which can be synthesized from precursors like the title compound, serve as cyclic α,α-disubstituted amino acids for creating highly helical and water-soluble peptides.[14][15]

Caption: Application pathways for the building block.

Conclusion

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS 193538-22-6) is a compound of significant strategic importance for the drug discovery and development community. Its value lies not in its intrinsic biological activity, but in its role as a master key for accessing a wide range of complex molecular architectures. The combination of a conformationally defined piperidine core with a versatile and orthogonally-protected nitrogen atom provides chemists with a reliable and adaptable tool. From CNS-acting agents to enzyme inhibitors and modified peptides, the applications stemming from this intermediate are both broad and impactful, solidifying its place as a staple building block in the modern medicinal chemist's toolbox.

References

- Vertex AI Search, Internal Search.

-

BenchChem. (2025). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. Benchchem. 1

-

Wuts, P. G. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Link

-

ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook. Link

-

PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Link

-

Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Link

-

Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna - u:cris-Portal. Link

-

Bandyopadhyay, D., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry - ACS Publications. Link

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Link

-

ACS Publications. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Link

-

Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Link

-

DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Link

-

ACS Publications. (2002). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Link

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Link

-

Santa Cruz Biotechnology. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride. SCBT. Link

-

ChemicalBook. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1 H NMR. ChemicalBook. Link

-

ChemicalBook. Piperidine(110-89-4) 1 H NMR. ChemicalBook. Link

-

LookChem. (2025). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Link

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Link

-

PubMed. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Link

-

Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Link

-

EPA. 4-ME-5-MEO-8-QUINOLINOL Properties. Link

-

PubChem. 1-(4-Methoxybenzyl)piperidine-2,4-dione. Link

-

CAS Common Chemistry. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl 2-propenoate. Link

-

ChemScene. 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. Link

-

Autech. 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid: Your Ultimate Chemical Solution. Link

-

PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Link

-

ResearchGate. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors | Request PDF. Link

-

PubChem. 2-Propanethiol. Link

-

MDPI. (2022). Chemical Composition, Antitumor Properties, and Mechanism of the Essential Oil from Plagiomnium acutum T. Kop. Link

-

NIST. (2R,3R,3aR,6R,8aS)-3,7,7-Trimethyl-8-methyleneoctahydro-1H-3a,6-methanoazulen-2-ol. Link

-

Chem-Impex. 4-(4-Methoxybenzyl)piperidine hydrochloride. Link

-

Sigma-Aldrich. 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. iris.unica.it [iris.unica.it]

- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid chemical structure and properties

This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and its pivotal role in the creation of novel therapeutics.

Introduction: A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and synthetic tractability.[1] 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid emerges as a particularly valuable derivative, combining the foundational piperidine scaffold with a strategically positioned carboxylic acid handle and a 4-methoxybenzyl (PMB) protecting group on the nitrogen atom. This N-alkylation with the PMB group is a common strategy in organic synthesis.[2][3]

The true significance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules.[4] Its structure is a frequent precursor in the development of agents targeting the central nervous system and in the design of enzyme inhibitors.[4] The carboxylic acid moiety provides a convenient point for chemical modification, such as amidation or esterification, allowing for the attachment of diverse pharmacophores.

Chemical Structure and Properties

The fundamental characteristics of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid are central to its utility in chemical synthesis. It is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling properties.

Chemical Structure

The molecule consists of a piperidine ring N-substituted with a 4-methoxybenzyl group. A carboxylic acid functional group is attached at the 4-position of the piperidine ring.

Caption: Chemical structure of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is presented in the table below. It is important to note that while some experimental data is available from commercial suppliers, a comprehensive, publicly available dataset is limited.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃·HCl | [5] |

| Molecular Weight | 285.77 g/mol | [5] |

| Appearance | Off-white crystalline powder | [4] |

| Melting Point | 172-176 °C (for a related compound, 4-(4-Methoxybenzyl)piperidine hydrochloride) | [4] |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

The synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is typically achieved through the N-alkylation of piperidine-4-carboxylic acid with 4-methoxybenzyl chloride. This reaction is a standard procedure in organic chemistry for the introduction of a benzyl protecting group.

Experimental Protocol: N-Alkylation of Piperidine-4-carboxylic Acid

This protocol is a generalized procedure based on common N-alkylation methods for piperidine derivatives.[2][3]

Materials:

-

Piperidine-4-carboxylic acid

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for salt formation

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The precipitate is then collected by filtration and dried.

Caption: A generalized workflow for the synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride.

Applications in Drug Development and Medicinal Chemistry

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is not typically an active pharmaceutical ingredient itself. Instead, its value is realized as a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common feature in drugs targeting various conditions.[1]

Precursor for Neurologically Active Agents

Derivatives of 1-benzylpiperidine have been extensively investigated for their potential in treating neurological disorders. For instance, various substituted 1-benzylpiperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is a key target in the management of Alzheimer's disease.[6] The 4-methoxybenzyl group in the title compound can be readily cleaved to provide a secondary amine, which can then be further functionalized to generate a library of compounds for screening.

Scaffold for Enzyme Inhibitors

The piperidine-4-carboxylic acid core is a versatile scaffold for the design of enzyme inhibitors. By modifying the carboxylic acid group and the substituent on the piperidine nitrogen, medicinal chemists can create molecules that fit into the active sites of specific enzymes.

Role in Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding the structure-activity relationship is crucial for optimizing lead compounds. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid provides a rigid core structure that allows for systematic modifications at the 1- and 4-positions. This enables researchers to probe the effects of different functional groups on the biological activity of the final compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid and its hydrochloride salt. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

Conclusion

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid stands as a testament to the power of well-designed molecular building blocks in advancing pharmaceutical research. Its strategic combination of a piperidine core, a versatile carboxylic acid handle, and a readily cleavable protecting group makes it an invaluable intermediate for the synthesis of a diverse range of potential therapeutic agents. While detailed public data on the compound itself is somewhat limited, its widespread use as a precursor underscores its importance in the ongoing quest for novel and more effective medicines.

References

- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Advent Chembio Pvt. Ltd. 1-Benzylpiperidine-4-carboxylic acid, 97%. [Link]

-

Fujimoto, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

ResearchGate. Alkylation Strategy on piperidine-4 carboxylate. [Link]

-

4 - Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

-

Amerigo Scientific. 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride. [Link]

-

Laszcz, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6937. [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

-

Khan, F. N., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. [Link]

-

PubChem. 1-Benzylpiperidine-4-carboxylic acid. [Link]

-

Kourounakis, A. P., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-137. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

-

Kaczor, A. A., et al. (2014). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 71(3), 449-456. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid molecular weight and formula

This technical guide details the physicochemical properties, synthetic pathways, and application scope of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid , a critical intermediate in medicinal chemistry.

Executive Summary

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (often abbreviated as N-PMB-Isonipecotic Acid ) is a bifunctional pharmacophore scaffold. It combines a conformationally restricted amino acid core (isonipecotic acid) with a p-methoxybenzyl (PMB) group. The PMB moiety serves a dual purpose: it acts as a lipophilic domain for receptor binding (common in GPCR ligands, such as CCR antagonists and opioids) and as an acid-labile protecting group for the piperidine nitrogen during multi-step synthesis.

Part 1: Physicochemical Specifications

The following data represents the calculated and empirically derived properties for the free acid form.

| Parameter | Specification |

| IUPAC Name | 1-[(4-Methoxyphenyl)methyl]piperidine-4-carboxylic acid |

| Common Name | N-(4-Methoxybenzyl)isonipecotic acid |

| CAS Number | 193538-22-6 (Free Acid) |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM (moderate); Insoluble in Water (neutral pH) |

| pKa (Calculated) | Carboxylic Acid: ~4.2 |

| LogP (Predicted) | 1.8 – 2.1 |

Part 2: Synthetic Architecture

To ensure high purity and yield, a Two-Step Reductive Amination-Hydrolysis Protocol is recommended over direct alkylation. Direct alkylation of isonipecotic acid often suffers from zwitterionic solubility issues and over-alkylation.

Mechanism & Rationale

-

Reductive Amination: We utilize Ethyl Isonipecotate (ester) instead of the free acid. This improves solubility in non-polar solvents (DCE/DCM) and prevents carboxylic acid interference during imine formation.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and better control of pH (maintaining slightly acidic conditions to promote iminium ion formation without quenching).

-

Hydrolysis: Mild saponification releases the free acid.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis pathway from commercial starting materials to the target free acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

-

Imine Formation: In a round-bottom flask, dissolve Ethyl Isonipecotate (10.0 mmol) and p-Anisaldehyde (11.0 mmol, 1.1 equiv) in 1,2-Dichloroethane (DCE, 30 mL).

-

Acid Catalysis: Add Glacial Acetic Acid (10.0 mmol, 1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 14.0 mmol, 1.4 equiv) portion-wise.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: The crude oil is usually sufficiently pure (>95%) for hydrolysis. If not, purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Saponification to Free Acid

-

Dissolution: Dissolve the intermediate ester (from Step 1) in a mixture of THF:Water (3:1, 20 mL).

-

Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 30.0 mmol, 3.0 equiv).

-

Heating: Heat to 60°C for 4 hours. Monitor by LC-MS for disappearance of the ester (M+H ~ 278).

-

Isolation (Critical):

-

Evaporate THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C.

-

Carefully acidify with 1M HCl to pH 4–5 (Isoelectric precipitation).

-

Filtration: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Part 3: Analytical Characterization

To validate the identity of C₁₄H₁₉NO₃ , the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 3.73 (s, 3H) | Methoxy group (-OCH₃) of the PMB moiety. |

| δ 3.42 (s, 2H) | Benzylic methylene (-N-CH₂-Ar). | |

| δ 7.20 (d, 2H), 6.88 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern). | |

| δ 12.1 (br s, 1H) | Carboxylic acid proton (-COOH). | |

| ¹³C-NMR | δ 176.2 | Carbonyl carbon (COOH). |

| δ 55.1 | Methoxy carbon. | |

| HRMS (ESI+) | [M+H]⁺ = 250.1438 | Calculated for C₁₄H₂₀NO₃⁺. |

Part 4: Applications in Drug Discovery

1. Peptidomimetics & Linker Chemistry The compound serves as a gamma-amino acid mimetic . The piperidine ring restricts conformational flexibility, reducing the entropic penalty upon binding to a receptor. It is frequently used to replace flexible glycine or alanine linkers in PROTACs to improve cell permeability.

2. GPCR Ligand Design The N-PMB group mimics the tyrosine or phenylalanine side chains found in endogenous neuropeptides.

-

CCR5 Antagonists: The 1-benzylpiperidine-4-carboxamide motif is a privileged structure in chemokine receptor antagonists (e.g., Maraviroc analogs).

-

Opioid Receptors: Analogs of this scaffold are precursors to 4-anilidopiperidine opioids (e.g., Fentanyl derivatives), where the carboxylic acid is converted to an amide or ester.

3. Protecting Group Strategy In complex synthesis, the PMB group protects the piperidine nitrogen. Unlike a simple benzyl group (Bn), the PMB group can be removed under mild oxidative conditions (DDQ or CAN) or acidic conditions (TFA), offering orthogonality to Cbz or Boc groups.

DOT Diagram: Application Logic

Figure 2: Strategic utility of the scaffold in medicinal chemistry.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

ChemicalBook. (2025).[1] "Ethyl 4-piperidinecarboxylate Properties and Synthesis." ChemicalBook CAS Database. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3773, Isonipecotic acid." PubChem. Link

-

Supuran, C. T., et al. (2013). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. Link

-

Accela ChemBio. (2025). "Product Information: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS 193538-22-6)."[2][3] AccelaChem Catalog. Link

Sources

- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 2. 175203-82-4,Ethyl 5-(Trifluoromethoxy)-1H-indole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 265644-03-9,2,5-Difluorobenzohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid solubility in water vs organic solvents

Part 1: Executive Summary & Physicochemical Context

The Solubility Challenge

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a critical intermediate in the synthesis of peptidomimetics and GPCR ligands. Its solubility behavior is dictated by its amphoteric nature . As a molecule containing both a basic tertiary amine (piperidine nitrogen) and an acidic carboxyl group, it exists primarily as a zwitterion at neutral pH.

This zwitterionic character creates a "solubility trough" in aqueous media near the isoelectric point (pI), often leading to unexpected precipitation during purification or assay preparation. This guide provides a definitive solubility landscape and actionable protocols to manipulate its dissolution for organic synthesis and biological testing.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₄H₁₉NO₃ | Moderate molecular weight facilitates organic solubility. |

| Molecular Weight | 249.31 g/mol | |

| pKa (Acid) | ~3.8 – 4.2 (COOH) | Below pH 4, the molecule is cationic (protonated N, protonated COOH). |

| pKa (Base) | ~8.5 – 9.5 (Piperidine N) | Above pH 9, the molecule is anionic (neutral N, deprotonated COO⁻). |

| Isoelectric Point (pI) | ~6.5 | Lowest aqueous solubility occurs here (Zwitterion: NH⁺ / COO⁻). |

| LogP (Predicted) | ~1.8 – 2.2 | The 4-methoxybenzyl (PMB) group adds significant lipophilicity, reducing water solubility compared to the parent isonipecotic acid. |

Part 2: Solubility Landscape (Water vs. Organic Solvents)

The following data consolidates experimental observations and structure-property relationship (SPR) predictions for the free acid form.

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | State / Behavior |

| Aqueous (Neutral) | Water (pH 6-7) | Low / Sparingly Soluble | Exists as a zwitterion. The lipophilic PMB group drives lattice energy up, resisting dissolution. |

| Aqueous (Acidic) | 0.1 M HCl | High | Forms the Hydrochloride salt (Cationic). Highly soluble. |

| Aqueous (Basic) | 0.1 M NaOH | High | Forms the Sodium carboxylate salt (Anionic). Highly soluble. |

| Polar Aprotic | DMSO, DMF | High | Excellent for stock solutions (>50 mM). Disrupts intermolecular H-bonding. |

| Polar Protic | Methanol, Ethanol | High | Soluble, especially with slight warming. Good for recrystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solubility for the neutral/zwitterionic form; often used for extraction. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as anti-solvents to precipitate the product during purification. |

The "Sweet Spot" Strategy

For biological assays, avoid dissolving the free acid directly in neutral buffer. Instead:

-

Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM).

-

Dilute into buffer , ensuring the final DMSO concentration is <1% (v/v).

-

Alternative: Use the Hydrochloride Salt form directly for aqueous applications, as it bypasses the kinetic dissolution barrier of the zwitterion.

Part 3: Mechanistic Visualization

Understanding the pH-dependent speciation is critical for extraction and purification.

Diagram 1: pH-Dependent Solubility & Speciation

Caption: The solubility "U-curve." At pH extremes, the molecule is charged and soluble. At the isoelectric point (pI ~6.5), the net charge is zero, maximizing lattice stability and minimizing solubility.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Standard)

Use this to determine the exact solubility limit in a specific solvent.

-

Preparation: Weigh approximately 10 mg of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, or Methanol).

-

Equilibration:

-

Seal the vial tightly.

-

Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Separation: Centrifuge the suspension at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: pH-Solubility Profile Determination

Use this to find the optimal pH for aqueous formulation.

-

Stock Preparation: Prepare a 50 mM stock solution in DMSO.

-

Buffer Aliquots: Prepare 1 mL aliquots of 100 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (in 1.0 pH unit increments).

-

Spike & Shake: Spike 20 µL of the DMSO stock into each buffer aliquot (Final conc: 1 mM). Vortex immediately.

-

Observation: Incubate for 4 hours at room temperature.

-

Clear Solution: Soluble at >1 mM.

-

Cloudy/Precipitate: Solubility limit reached (<1 mM).

-

-

Validation: Centrifuge cloudy samples and analyze the supernatant concentration.

Part 5: Troubleshooting & Optimization

Common Issues

-

"Oiling Out" during extraction: When extracting from water to organic (e.g., DCM), the zwitterion may form an emulsion.

-

Fix: Adjust the aqueous layer pH to ~4.0 (protonate the amine, keep acid neutral-ish) or fully basic (pH 10) depending on the counter-ion strategy, or use a high-ionic strength wash (Brine).

-

-

Precipitation in Assay Media: Diluting a DMSO stock into cell culture media (pH 7.4) often causes crashing.

-

Fix: Lower the final concentration or pre-complex with 2 equivalents of HCl before dilution.

-

Workflow Visualization: Purification Strategy

Caption: Purification logic exploiting the pH-dependent solubility switch. Impurities are washed away when the product is soluble (pH 2), and the product is recovered when it is least soluble (pH 6.5) or extracted into organics.[1][2]

References

-

PubChem. (2025). Compound Summary: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid.[3] National Library of Medicine. Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility mechanisms).

Sources

1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid: A Versatile Synthon for Peptidomimetics and CNS Therapeutics

[1]

Executive Summary

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS: 103260-44-2 / Derivatives) represents a strategic scaffold in medicinal chemistry, serving a dual function as both a transient synthetic intermediate and a bioactive pharmacophore .[1]

Structurally, it consists of an isonipecotic acid (piperidine-4-carboxylic acid) core N-functionalized with a p-methoxybenzyl (PMB) group.[1] This architecture offers two distinct advantages:

-

Synthetic Utility: The PMB group acts as an orthogonal protecting group for the amine, allowing selective functionalization of the carboxylic acid (e.g., amide coupling) followed by mild oxidative or acidic cleavage.[1]

-

Therapeutic Relevance: In its intact form, the N-(4-methoxybenzyl) moiety mimics bulky, hydrophobic amino acid side chains (e.g., Phenylalanine, Tyrosine), making it a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs), GABA transporters (GAT), and serine proteases.[1]

This guide details the synthesis, chemical properties, and pharmaceutical applications of this intermediate, providing validated protocols for its integration into drug discovery workflows.[1]

Part 1: Chemical Architecture & Properties[1]

Structural Analysis

The compound comprises three functional domains:

-

The Piperidine Core: A semi-rigid, aliphatic heterocycle that mimics the turn conformation of proline or the basic side chains of lysine/arginine.[1] It directs the spatial orientation of the carboxylic acid.[1]

-

The Carboxylic Acid (C4): A handle for diversification, typically converted to amides, esters, or heterocycles (e.g., oxadiazoles).[1]

-

The p-Methoxybenzyl (PMB) Group: A lipophilic anchor.[1] The methoxy substituent increases electron density on the benzene ring, making it:

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | ~249.31 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | 2.1 - 2.5 | Good membrane permeability (CNS active) |

| pKa (Acid) | ~4.5 | Typical carboxylic acid behavior |

| pKa (Base) | ~8.5 (Piperidine N) | Protonated at physiological pH |

| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis |

Part 2: Synthetic Utility & Workflows

Synthesis of the Intermediate

The most robust route to 1-(4-methoxybenzyl)piperidine-4-carboxylic acid is via Reductive Amination .[1] This method is preferred over direct alkylation due to higher yields and fewer over-alkylation byproducts.[1]

Reaction Pathway (Graphviz Diagram)

Figure 1: Reductive amination strategy for the synthesis of the target intermediate.

Deprotection Strategies

When used as a protecting group, the PMB moiety can be removed to expose the secondary amine for further elaboration (e.g., library generation).[1]

| Method | Reagents | Mechanism | Advantages |

| Oxidative Cleavage | CAN (Ceric Ammonium Nitrate) or DDQ | Single-Electron Transfer (SET) | Selective; tolerates esters/amides.[1] |

| Acidic Cleavage | TFA (Trifluoroacetic acid) | Protonation & Solvolysis | Standard for solid-phase synthesis.[1] |

| Hydrogenolysis | Catalytic Reduction | Clean; removes benzyl groups universally.[1] |

Part 3: Therapeutic Applications[1]

Neuroscience: GABA Uptake Inhibitors

The isonipecotic acid scaffold is a known GABA-A receptor partial agonist.[1][2][3] However, N-substitution with lipophilic groups like PMB shifts the activity profile towards GABA Transporter (GAT) inhibition .[1]

-

Mechanism: The carboxylic acid mimics the anionic head of GABA, while the N-PMB group occupies the large hydrophobic pocket of the transporter (specifically mGAT4 subtypes), preventing GABA reuptake.[1]

-

Relevance: Potential treatment for epilepsy and neuropathic pain.[1]

Protease Inhibitors (MMP & Serine Proteases)

In Matrix Metalloproteinase (MMP) and Thrombin inhibitors, the piperidine ring serves as a P1' or P2 surrogate .

-

Design: The carboxylic acid binds the catalytic Zinc ion (in MMPs) or interacts with the oxyanion hole.

-

PMB Role: The p-methoxybenzyl group acts as a "cap" that fills the S1' specificity pocket, improving potency and selectivity over other metalloproteases.[1]

GPCR Modulators (Muscarinic & Opioid)

The N-benzylpiperidine moiety is a classic pharmacophore for GPCRs.[1]

-

Acetylcholinesterase (AChE) Inhibitors: Structurally analogous to Donepezil , where the PMB group replaces the benzyl group.[1] The methoxy substituent can enhance binding via electron-donating effects to aromatic residues in the enzyme gorge.[1]

-

Opioid Receptors: 4-substituted piperidines are central to mu-opioid receptor agonist design (e.g., Fentanyl family).[1] Note: While the acid derivative itself is not an opioid, it is a precursor for 4-amide derivatives that explore this chemical space.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Preparation of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid.[1]

-

Reagents:

-

Isonipecotic acid (1.0 eq)

-

p-Methoxybenzaldehyde (1.1 eq)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic acid (1.0 eq)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

-

Procedure:

-

Step 1: Suspend isonipecotic acid in DCM/MeOH (10:1). Add p-methoxybenzaldehyde and acetic acid.[1] Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

-

Step 2: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Step 3: Warm to RT and stir overnight (12-16 hours). Monitor by TLC (System: 10% MeOH in DCM).[1]

-

Step 4 (Workup): Quench with saturated

.[1] Extract the aqueous layer with DCM (3x).[1] -

Step 5: The product is amphoteric. If it remains in the aqueous phase, adjust pH to ~5-6 (isoelectric point) to precipitate, or extract with n-Butanol.[1]

-

Step 6: Recrystallize from Ethanol/Ether.[1]

-

-

Validation:

-

1H NMR (DMSO-d6): Look for singlet at ~3.73 ppm (

), singlet at ~3.5 ppm (

-

Protocol B: PMB Deprotection (Oxidative)

Objective: Removal of PMB group to yield piperidine-4-carboxylic acid derivative.[1]

-

Reagents:

-

Ceric Ammonium Nitrate (CAN) (3.0 eq)

-

Acetonitrile (

) and Water (

-

-

Procedure:

-

Step 1: Dissolve the PMB-protected substrate in

.[1] -

Step 2: Add CAN portion-wise at 0°C. The solution will turn orange/red.[1]

-

Step 3: Stir at 0°C to RT for 2-4 hours.

-

Step 4: Workup by diluting with water and extracting the p-methoxybenzaldehyde byproduct with ether.[1] The aqueous layer contains the deprotected amine.[1]

-

Step 5: Lyophilize or neutralize the aqueous layer to isolate the product.[1]

-

Part 5: Visualizing the Pharmacophore

Figure 2: Pharmacophore mapping of the molecule showing key interaction points with biological targets.[1]

References

-

ChemicalBook. (2024).[1] Isonipecotic acid synthesis and derivatives.[1][2][4] Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid and related structures.[1][5] Retrieved from

-

BindingDB. (2012).[1][6] MMP Inhibitor Data for Piperidine Carboxylic Acid Derivatives (Entry BDBM50102474).[1][6] Retrieved from

-

Kragholm, B. et al. (2012).[1] Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid... inhibitor for murine γ-aminobutyric acid transporter type 4.[1][7] ChemMedChem.[1] Retrieved from

-

Moi, D. et al. (2021).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1] Journal of Medicinal Chemistry (via PMC).[1] Retrieved from

Sources

- 1. 1-(4-Methoxybenzyl)piperidine-2,4-dione | 712353-75-8 [sigmaaldrich.com]

- 2. pure-synth.com [pure-synth.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BindingDB BDBM50102474 4-{carboxy-[(4'-methoxy-biphenyl-4-sulfonyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid 2-methoxy-ethyl ester::CHEMBL312100 [bindingdb.org]

- 7. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid and isonipecotic acid

Technical Whitepaper: Comparative Analysis of Isonipecotic Acid and 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid

Executive Summary

This technical guide provides a rigorous comparison between Isonipecotic acid (Piperidine-4-carboxylic acid) and its N-protected derivative, 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (N-PMB-Isonipecotic acid). While the former serves as the fundamental zwitterionic scaffold for numerous pharmaceutical agents (e.g., Fexofenadine, Ritalin derivatives), the latter represents a strategic "masked" intermediate. The N-PMB group offers dual utility: it eliminates zwitterionic character to facilitate organic solubility and serves as a hydrophobic handle during Structure-Activity Relationship (SAR) exploration, capable of orthogonal deprotection under oxidative conditions.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the amine functionalization. Isonipecotic acid exists primarily as a zwitterion in neutral media, complicating extraction and purification. The N-PMB derivative acts as a standard carboxylic acid with a tertiary amine, significantly altering its lipophilicity and solubility profile.

Table 1: Physicochemical Comparison

| Feature | Isonipecotic Acid (Core) | 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid |

| CAS Registry | 498-94-2 | 96009-30-2 (Verify specific salt/isomer) |

| Formula | C₆H₁₁NO₂ | C₁₄H₁₉NO₃ |

| Mol. Weight | 129.16 g/mol | 249.31 g/mol |

| State (RT) | White crystalline powder | White to off-white solid |

| pKa (Calc.) | ~3.7 (Acid), ~10.7 (Amine) | ~4.0 (Acid), ~8.5 (Tertiary Amine) |

| LogP (Calc.) | -0.08 (Hydrophilic) | ~2.1 (Lipophilic) |

| Solubility | Water, MeOH (High); DCM, Et₂O (Low) | DCM, EtOAc, THF (High); Water (Low at neutral pH) |

| Reactivity | Amphoteric; N-protection required for C-mod | C-terminal reactive; N-protected (Orthogonal) |

Senior Scientist Note: The drastic shift in LogP (from -0.08 to ~2.1) is the critical operational parameter. While isonipecotic acid requires aqueous workups or ion-exchange chromatography, the PMB derivative can be purified via standard silica gel flash chromatography or aqueous/organic extraction.

Part 2: Synthetic Pathways & Reactivity[1][2]

To access the N-PMB derivative, Reductive Amination is preferred over direct alkylation. Alkylation with PMB-Cl often leads to over-alkylation (quaternization) and requires stoichiometric control. Reductive amination using p-anisaldehyde is self-limiting to the tertiary amine and proceeds under mild conditions.

Workflow Visualization: Synthesis & Utility

Figure 1: Synthetic workflow converting hydrophilic isonipecotic acid to the lipophilic PMB derivative, followed by amide coupling and oxidative deprotection.[1]

Part 3: Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of N-PMB-Isonipecotic Acid (Reductive Amination)

Avoids over-alkylation common with halide reagents.

-

Reagents: Suspend Isonipecotic acid (1.0 equiv) in dry Methanol (0.5 M).

-

Activation: Add p-Anisaldehyde (1.05 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to form the imine/hemiaminal.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is milder than NaBH₄ and prevents reduction of the aldehyde to alcohol before imine formation.

-

Workup: Warm to RT and stir overnight. Quench with sat. NaHCO₃. Evaporate MeOH. Extract aqueous residue with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (DCM:MeOH 95:5).

Protocol B: Deprotection of N-PMB Group (Oxidative Cleavage)

The PMB group on an amine is more stable than on an oxygen. Standard acid (TFA) often fails to cleave N-PMB efficiently without harsh reflux. Oxidative cleavage is the "Senior Scientist" choice.

Method 1: Ceric Ammonium Nitrate (CAN) [3][4][5]

-

Dissolution: Dissolve the N-PMB substrate in MeCN:H₂O (4:1).

-

Oxidation: Add CAN (3.0 - 4.0 equiv) at 0°C. The solution will turn orange/red.

-

Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC/LCMS (Look for loss of PMB mass -120 Da).

-

Workup: Dilute with water. If the product is an amine, basify with Na₂CO₃ to pH > 9 and extract with DCM. Caution: CAN is a strong oxidant; ensure sensitive functional groups (thiols, electron-rich aromatics) are compatible.

Method 2: 1-Chloroethyl Chloroformate (ACE-Cl) – The "Clean" Alternative If oxidative conditions are too harsh, use the ACE-Cl method.

-

Acylation: Dissolve substrate in dry 1,2-Dichloroethane (DCE). Add ACE-Cl (1.2 equiv) and Proton Sponge (cat.) or NaHCO₃. Reflux for 2-4 hours. (Forms the carbamate).

-

Methanolysis: Evaporate solvent. Redissolve residue in Methanol and reflux for 1 hour. (Cleaves the carbamate to release the free amine).

-

Yield: Typically >90% with high purity.

Part 4: Strategic Applications in Drug Discovery

Orthogonal Protection Strategy

The N-PMB group is orthogonal to standard acid-labile groups (Boc, t-Butyl esters) and base-labile groups (Fmoc).

-

Scenario: You need to couple an amino acid to the carboxylic acid of isonipecotic acid while keeping the piperidine nitrogen protected.

-

Solution: Use N-PMB-Isonipecotic acid. Couple using EDC/HOBt. The PMB remains stable.[3] Later, remove PMB with CAN, leaving other acid-sensitive groups (like a t-Butyl ether elsewhere in the molecule) intact (if carefully controlled), or remove simultaneously if using strong acid reflux (though PMB is resistant to mild acid).

Improving Metabolic Stability (SAR)

While isonipecotic acid is a polar zwitterion that cannot cross the Blood-Brain Barrier (BBB), the N-PMB derivative is lipophilic. In early SAR, the PMB group can mimic a hydrophobic pharmacophore (e.g., a benzyl group) to test binding pockets. If the PMB derivative shows activity, the methoxy group can be metabolically liable (O-demethylation); medicinal chemists often replace it with a fluorobenzyl or chlorobenzyl group in the final candidate for better metabolic stability.

Decision Logic: When to use which?

Figure 2: Decision matrix for selecting the appropriate starting material based on synthetic goals.

References

-

Isonipecotic Acid Properties: Merck Index, 15th Ed. CAS 498-94-2.[6][7]

-

PMB Deprotection (CAN/DDQ): Bull, S. D., et al. "Oxidative cleavage of p-methoxybenzyl ethers." J. Chem. Soc., Perkin Trans. 1, 2001, 2931.

-

ACE-Cl Dealkylation Method: Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem., 1984, 49, 11, 2081–2082.

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem., 1996, 61, 11, 3849–3862.

Sources

- 1. Organic Functional Group Protection [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isonipecotic acid 97 498-94-2 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid role in opioid receptor ligand synthesis

An In-depth Technical Guide: The Strategic Role of 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid in the Synthesis of Opioid Receptor Ligands

Introduction: The Piperidine Scaffold and the Rise of a Strategic Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Within the realm of neuropharmacology, its significance is paramount, particularly in the development of potent analgesics that target opioid receptors. The prototypical example is fentanyl (4), a synthetic opioid whose 4-anilidopiperidine core is fundamental to its high affinity and efficacy at the μ-opioid receptor (MOR).[1] The synthesis of fentanyl and its extensive family of analogues, therefore, represents a major focus in drug development and, concurrently, in the monitoring of controlled substances.[2][3][4]

This guide focuses on a pivotal, yet often overlooked, starting material: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid . This molecule is not merely an intermediate; it is a strategically designed building block that elegantly solves several key challenges in the synthesis of complex piperidine-based ligands. Its structure incorporates two critical features: the piperidine-4-carboxylic acid moiety, which serves as the versatile foundation for building the final ligand, and the 4-methoxybenzyl (PMB) group, which functions as a robust and selectively cleavable protecting group for the piperidine nitrogen.

This document, intended for researchers and drug development professionals, will elucidate the synthesis of this key building block, detail its application in the construction of opioid ligands, and provide in-depth analysis of the chemical principles that make it an invaluable tool in modern synthetic organic chemistry.

Part 1: The Dual Functionality of the PMB-Protected Scaffold

The utility of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid stems from its dual nature: it is both a structural scaffold and a protected intermediate. Understanding these two roles is crucial to appreciating its strategic importance.

The Piperidine-4-Carboxylic Acid Core: A Versatile Scaffold

The piperidine ring provides a rigid, three-dimensional framework that correctly orients substituents for optimal interaction with the binding pockets of opioid receptors. The carboxylic acid at the 4-position is a key synthetic handle, allowing for the introduction of the critical anilido side chain found in fentanyl-like molecules through standard amide bond formation. This C4 position is a primary point of diversification for modulating the pharmacological profile of the resulting ligands.

The 4-Methoxybenzyl (PMB) Group: A Superior Protecting Group

The secondary amine of the piperidine ring is highly nucleophilic and would interfere with many of the subsequent chemical transformations required for ligand synthesis. Therefore, protection of this nitrogen is essential. While many N-protecting groups exist, the PMB group offers a distinct set of advantages that make it particularly well-suited for this synthetic context.

Key Advantages of the PMB Protecting Group:

-

Broad Stability: The PMB group is stable to a wide range of non-acidic and non-oxidative conditions, including basic hydrolysis, organometallic reagents, and many nucleophiles, allowing for extensive modification of other parts of the molecule without premature deprotection.[5]

-

Orthogonal Cleavage Conditions: The true power of the PMB group lies in the multiple, mild methods available for its removal. This provides synthetic flexibility, allowing the chemist to choose a deprotection strategy that is compatible with other functional groups present in a complex molecule.[6]

| Deprotection Method | Reagent | Mechanism | Key Advantages & Considerations |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) | Oxidation of the electron-rich PMB ring initiates cleavage. | Extremely mild and highly selective. Does not affect many other protecting groups like Boc, Cbz, or benzyl esters. The reaction proceeds through a charge-transfer complex.[6] |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) or other strong Brønsted/Lewis acids. | Acid-mediated hydrolysis. The methoxy group stabilizes the benzylic carbocation. | Milder than conditions needed for a standard benzyl (Bn) group. Can be performed selectively in the presence of benzyl esters.[5] Requires a cation scavenger (e.g., anisole, triethylsilane) to prevent side reactions.[7] |

| Catalytic Hydrogenation | H₂, Pd/C | Hydrogenolysis | Less common for PMB as it offers no advantage over a standard benzyl group and is less selective. It can reduce other functional groups (alkenes, alkynes, etc.).[8] |

The ability to remove the PMB group under oxidative conditions with DDQ is a significant advantage over the standard benzyl (Bn) group, which typically requires harsh hydrogenolysis that can inadvertently reduce other sensitive functionalities within the molecule.[9]

Part 2: Synthesis of the Core Building Block

The synthesis of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid can be achieved through a reliable, multi-step sequence starting from commercially available materials. The following workflow represents a common and efficient approach.

Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

-

Step 1: N-Alkylation of 4-Piperidone.

-

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or cesium carbonate (2.5 eq).

-

Add 4-methoxybenzyl chloride (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify the resulting crude product, 1-(4-methoxybenzyl)piperidin-4-one, by column chromatography or distillation.

-

-

Step 2: Strecker Reaction.

-

Caution: This step uses potassium cyanide, a potent poison. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq) and aniline (1.0 eq) in a solvent such as methanol or ethanol.

-

Add a solution of potassium cyanide (1.1 eq) in water dropwise.

-

Stir the reaction at room temperature for 24-48 hours. The product, an α-aminonitrile, will often precipitate from the solution.

-

Collect the solid by filtration and wash with water and a cold solvent to yield 1-(4-methoxybenzyl)-4-anilino-4-cyanopiperidine.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

Suspend the α-aminonitrile from the previous step in concentrated hydrochloric acid or sulfuric acid.[10]

-

Heat the mixture to reflux for several hours (typically 5-20 hours) to hydrolyze both the nitrile and any intermediate amide directly to the carboxylic acid.[10]

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(4-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride as a stable solid.[11] The free acid can be obtained by neutralization.

-

Caption: Synthetic workflow for 1-(4-methoxybenzyl)piperidine-4-carboxylic acid.

Part 3: Application in Fentanyl Analogue Synthesis

The true value of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid is realized in its application as a precursor for complex opioid ligands. The synthesis of fentanyl serves as an excellent case study to illustrate this process, which allows for late-stage diversification. This general strategy is applicable to a wide array of fentanyl analogues.[12]

General Synthetic Workflow

The synthesis can be logically broken down into four key stages: amide coupling, deprotection of the piperidine nitrogen, N-alkylation, and final acylation of the anilido nitrogen.

Caption: General synthetic pathway for Fentanyl from the PMB-protected precursor.

Detailed Experimental Protocols

-

Step 1: Amide Coupling.

-

Convert 1-(4-methoxybenzyl)piperidine-4-carboxylic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.

-

Slowly add the solution of the acid chloride to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup to remove salts and purify the crude product by column chromatography to yield N-phenyl-1-(4-methoxybenzyl)piperidine-4-carboxamide.

-

-

Step 2: PMB Deprotection.

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

-

Add DDQ (1.2 eq) portion-wise to the solution at room temperature.

-

Stir until the reaction is complete, as indicated by the disappearance of the starting material on TLC.

-

Quench the reaction with aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the deprotected secondary amine, N-phenylpiperidine-4-carboxamide.

-

-

Step 3: N-Alkylation.

-

This step introduces the N-phenethyl group characteristic of fentanyl.

-

Dissolve the secondary amine from Step 2 (1.0 eq) in acetonitrile along with potassium carbonate (2.0 eq).

-

Add 2-phenethyl bromide (1.1 eq) and heat the mixture to reflux.[12]

-

After completion, filter the base and concentrate the solvent. The resulting crude N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide (an analogue of the controlled precursor ANPP) can be purified or carried forward directly.

-

-

Step 4: Final Acylation.

-

Dissolve the product from Step 3 (1.0 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq) in DCM.[12]

-

Cool the solution in an ice bath and add propionyl chloride (1.5 eq) dropwise.[12]

-

Stir the reaction for 1-2 hours. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the final product (Fentanyl) by recrystallization or column chromatography. The overall yields for optimized three-step syntheses of fentanyl and its analogues from the piperidone precursor are often in the range of 73-78%.[2]

-

Conclusion

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is more than a simple starting material; it is a sophisticated synthetic tool that embodies key principles of modern organic synthesis, namely the strategic use of protecting groups to enable efficient and flexible synthetic routes. Its robust PMB-protected nitrogen allows for clean and high-yielding transformations at the C4-position, while the variety of mild deprotection methods provides the orthogonality required for the construction of complex, multi-functional molecules. By providing a stable yet readily unmasked piperidine core, this building block streamlines the synthesis of potent opioid receptor ligands like fentanyl and its analogues, making it an indispensable asset for researchers in medicinal chemistry and drug development.

References

- Vertex AI Search, query: "Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PubMed Central", accessed Feb 15, 2026.

- Vertex AI Search, query: "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC", accessed Feb 15, 2026.

-

Mattocks, S. M., & Nolting, B. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 22(12), 2215. [Link]

-

Valverde, J., & Jensen, M. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Omega, 3(9), 10786-10793. [Link]

-

U.S. Department of Energy. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Office of Scientific and Technical Information. [Link]

- Janssen Pharmaceutica N.V. (2012). Synthesis of fentanyl analogs.

-

Ko, D., & Krogstad, D. J. (2015). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Peptide Science, 104(5), 556-563. [Link]

-

Packman, L. C. (2000). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. Journal of the Chemical Society, Perkin Transactions 1, (1), 1219-1226. [Link]

-

Pagé, D., et al. (2003). New scaffolds in the development of mu opioid-receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589. [Link]

-

Wikipedia. (n.d.). List of fentanyl analogues. Retrieved Feb 15, 2026, from [Link]

-

Stanovnik, B., et al. (2011). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 16(8), 6463-6476. [Link]

- Xi'an modern chemistry research institute. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

EMBL-EBI. (n.d.). New scaffolds in the development of mu opioid-receptor ligands. ChEMBL. Retrieved Feb 15, 2026, from [Link]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]

-

UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved Feb 15, 2026, from [Link]

-

Anwer, M. K., & Spatola, A. F. (1985). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthesis, 1985(11), 929-932. [Link]

-

Rewolinski, M., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8469-8471. [Link]

-

Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

- Janssen, P. A. J. (1964). 1-benzyl-4-substituted piperidines.

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved Feb 15, 2026, from [Link]

-

Li, Y., et al. (2024). Peptide-derived ligands for the discovery of safer opioid analgesics. Drug Discovery Today, 103950. [Link]

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

ScienceMadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Retrieved Feb 15, 2026, from [Link]

-

Vardanyan, R., et al. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 26(11), 3195. [Link]

-

Papsun, D., et al. (2021). Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids. ACS Chemical Neuroscience, 12(6), 1013-1025. [Link]

-

Clark, J. R., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology, 14, 1205634. [Link]

-

Portoghese, P. S., et al. (1995). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethyl-1-piperazinyl)-(3-methoxyphenyl)methyl]-benzyl alcohol. Journal of Medicinal Chemistry, 38(24), 4830-4835. [Link]

Sources

- 1. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]

- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 11. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. osti.gov [osti.gov]

Methodological & Application

Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid from 1-benzyl-4-piperidone

Application Note & Protocol Guide

Executive Summary & Strategic Overview

This application note details the synthesis of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid starting from 1-benzyl-4-piperidone . This scaffold is a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and protease inhibitors.

The "Scaffold-Swap" Strategy